ETHYL 5-METHYL-4-PHENYL-2-[4-(PROPAN-2-YLOXY)BENZAMIDO]THIOPHENE-3-CARBOXYLATE
Overview
Description
ETHYL 5-METHYL-4-PHENYL-2-[4-(PROPAN-2-YLOXY)BENZAMIDO]THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant role in various chemical and biological applications. This compound, in particular, is characterized by its complex structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-METHYL-4-PHENYL-2-[4-(PROPAN-2-YLOXY)BENZAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Fiesselmann synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions.
Substitution Reactions: The thiophene ring is then subjected to electrophilic aromatic substitution reactions to introduce the phenyl and methyl groups.
Esterification: Finally, the carboxylate group is esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-METHYL-4-PHENYL-2-[4-(PROPAN-2-YLOXY)BENZAMIDO]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Bromine (Br2), chlorine (Cl2), nitric acid (HNO3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
ETHYL 5-METHYL-4-PHENYL-2-[4-(PROPAN-2-YLOXY)BENZAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 5-METHYL-4-PHENYL-2-[4-(PROPAN-2-YLOXY)BENZAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, its structural features allow it to interact with cellular membranes, potentially disrupting microbial cell walls and exerting antimicrobial effects .
Comparison with Similar Compounds
ETHYL 5-METHYL-4-PHENYL-2-[4-(PROPAN-2-YLOXY)BENZAMIDO]THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylic acid: A simpler thiophene derivative with fewer substituents, primarily used in organic synthesis.
2-Aminothiophene: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Thiophene-3-carboxamide: Another thiophene derivative with potential biological activities.
The uniqueness of this compound lies in its complex structure, which imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 5-methyl-4-phenyl-2-[(4-propan-2-yloxybenzoyl)amino]thiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4S/c1-5-28-24(27)21-20(17-9-7-6-8-10-17)16(4)30-23(21)25-22(26)18-11-13-19(14-12-18)29-15(2)3/h6-15H,5H2,1-4H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AONWQQRQTOPFCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C3=CC=C(C=C3)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.